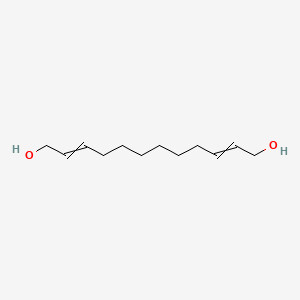

Dodeca-2,10-diene-1,12-diol

Description

Contextualizing Aliphatic Dienediols in Advanced Organic Synthesis

Aliphatic compounds, which consist of carbon and hydrogen atoms in straight chains, branched chains, or non-aromatic rings, are fundamental to organic chemistry. studymind.co.uk The synthesis of these compounds often involves a variety of reactions, including substitution, addition, and elimination, to create new molecules with desired properties. studymind.co.uk Within this broad class, aliphatic dienediols are a specific group of molecules that possess two double bonds and two hydroxyl (-OH) groups.

These functional groups are key to their utility in advanced organic synthesis, a field focused on the construction of complex organic compounds. wikipedia.org The presence of both double bonds and hydroxyl groups allows for a wide range of chemical transformations. For instance, the hydroxyl groups can be converted into other functional groups or used as points of attachment for other molecules, while the double bonds can participate in addition reactions or be cleaved to form smaller molecules. This versatility makes aliphatic dienediols valuable intermediates in the synthesis of a wide array of products, from pharmaceuticals to polymers. google.com

Structural Features and Unique Reactivity Potential of Dodeca-2,10-diene-1,12-diol

The defining characteristic of this compound is its linear twelve-carbon backbone. vulcanchem.com At positions 1 and 12, the chain is terminated by hydroxyl groups. Additionally, carbon-carbon double bonds are located between carbons 2 and 3, and between carbons 10 and 11. vulcanchem.com This specific arrangement of functional groups imparts a unique reactivity to the molecule.

The terminal hydroxyl groups can undergo typical alcohol reactions, such as esterification or oxidation. vulcanchem.com The double bonds, being located near the ends of the chain, are readily accessible for reactions like epoxidation or metathesis. vulcanchem.com The distance between the two diene systems allows for the potential formation of macrocycles or polymers through reactions that engage both ends of the molecule.

Below is a table summarizing the key molecular identifiers for this compound:

| Property | Value |

| CAS Number | 72312-54-0 |

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.30 g/mol |

| IUPAC Name | This compound |

This data is compiled from chemical databases and may be estimated in some cases. vulcanchem.com

Overview of Research Trajectories Pertaining to Dienediol Scaffolds

The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. Dienediol scaffolds, such as this compound, serve as foundational frameworks in the construction of more elaborate chemical architectures. mdpi.com Research involving these scaffolds is diverse and spans multiple areas of chemical science.

One significant research trajectory is their use as precursors in the synthesis of macrocyclic compounds, which are large ring-like molecules. mdpi.com These have applications in various fields, including the development of new pharmaceuticals. mdpi.com The dual functionality of dienediols makes them ideal for creating these complex structures through intramolecular reactions. mdpi.com

Another area of investigation is the use of dienediol scaffolds in polymer chemistry. The terminal hydroxyl groups can react with other monomers to form polyesters or polyethers, while the double bonds can be used for cross-linking or further functionalization of the polymer chains. This allows for the creation of polymers with tailored properties.

Furthermore, dienediol scaffolds are employed in the development of "theranostic" materials, which combine therapeutic and diagnostic functions. nih.gov These scaffolds can be designed to carry drugs to specific targets in the body while also incorporating imaging agents that allow for the monitoring of the disease and the treatment's effectiveness. nih.gov The adaptability of the dienediol structure is crucial for designing these sophisticated, multifunctional systems. nih.gov

Structure

3D Structure

Properties

CAS No. |

72312-54-0 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

dodeca-2,10-diene-1,12-diol |

InChI |

InChI=1S/C12H22O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h7-10,13-14H,1-6,11-12H2 |

InChI Key |

HPABSAOLGBMKCM-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC=CCO)CCC=CCO |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Dodeca 2,10 Diene 1,12 Diol

Convergent and Linear Synthetic Approaches to the Dodeca-2,10-diene Skeleton

Olefin Metathesis-Based Methodologies for Dodeca-2,10-diene-1,12-diol Synthesis

Olefin metathesis is a powerful reaction that rearranges carbon-carbon double bonds, catalyzed by transition metal complexes like Grubbs' catalyst. caltech.eduutc.edu This methodology can be applied to the synthesis of this compound through acyclic diene metathesis (ADMET) or ring-opening cross-metathesis (ROCM). caltech.edulibretexts.org

In an ADMET approach, a shorter diene could be dimerized to form the desired C12 backbone. For instance, the self-metathesis of a 6-carbon diene alcohol could theoretically yield this compound. A key advantage of olefin metathesis is its high functional group tolerance. libretexts.org

Ring-opening cross-metathesis (ROCM) of a cycloalkene with a suitable cross-partner can also be employed. For example, the ROCM of a cyclooctene (B146475) derivative could be a viable route. caltech.edu The choice of catalyst and reaction conditions is crucial for controlling the stereochemistry of the resulting double bonds. caltech.edu

Table 1: Comparison of Olefin Metathesis Strategies

| Metathesis Type | Starting Materials Example | Key Advantage | Potential Challenge |

| ADMET | Hexa-1,5-dien-3-ol | Atom economy | Control of E/Z selectivity |

| ROCM | Cyclooctene and a functionalized alkene | Access to diverse structures | Potential for oligomerization caltech.edu |

Alkyne Reduction Strategies for this compound Precursors

A common strategy for the stereoselective synthesis of alkenes is the partial reduction of alkynes. To obtain the cis (or Z) configuration of the double bonds in this compound, a precursor dialkyne, dodeca-2,10-diyne-1,12-diol, would be synthesized first. This dialkyne can then be reduced using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). masterorganicchemistry.com This catalyst allows for the syn-addition of hydrogen, leading to the formation of a cis-alkene. masterorganicchemistry.com

For the synthesis of trans (or E) alkenes, dissolving metal reduction, such as sodium in liquid ammonia (B1221849) (Na/NH3), is the method of choice. masterorganicchemistry.com This reaction proceeds through a radical anion intermediate, which preferentially adopts a trans configuration to minimize steric hindrance. masterorganicchemistry.com

Table 2: Alkyne Reduction Methods for Diene Synthesis

| Reagent | Product Stereochemistry | Mechanism Highlights |

| H₂, Lindlar's Catalyst | cis (Z)-alkene masterorganicchemistry.com | Syn-addition of hydrogen to the alkyne on the catalyst surface. masterorganicchemistry.com |

| Na/NH₃ | trans (E)-alkene masterorganicchemistry.com | Stepwise addition of electrons and protons, with a more stable trans-vinylic radical intermediate. masterorganicchemistry.com |

Cross-Coupling Reactions in this compound Construction

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. mdpi.com To construct the dodeca-2,10-diene skeleton, a convergent approach using a cross-coupling reaction would involve coupling two smaller fragments. For example, a C6 alkenyl halide could be coupled with a C6 organometallic reagent.

Commonly used cross-coupling reactions include:

Suzuki Coupling: Utilizes an organoboron reagent with a halide, catalyzed by palladium.

Negishi Coupling: Employs an organozinc reagent, also typically palladium-catalyzed. acs.org

Sonogashira Coupling: Couples a terminal alkyne with an aryl or vinyl halide, which could be a precursor to the diene structure after subsequent reduction. lookchem.com

The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and stereoselectivity. acs.org Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative to palladium or nickel. acs.org

Diol Functionality Installation and Manipulation in this compound

Regioselective and Stereoselective Hydroxylation Techniques

If the diene backbone is synthesized first, the terminal hydroxyl groups can be introduced via hydroxylation. For terminal alkenes, anti-Markovnikov hydroboration-oxidation is a highly effective method for installing a primary alcohol. This two-step process involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation with hydrogen peroxide and a base. msu.edu This reaction is generally stereospecific, with syn-addition of the hydrogen and boron. msu.edu

Alternatively, dihydroxylation methods can be employed on a precursor with terminal double bonds. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. libretexts.org Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening. libretexts.org

Protective Group Strategies for 1,12-Diol Moieties in Dienediol Systems

During a multi-step synthesis, it is often necessary to protect the hydroxyl groups to prevent them from reacting in subsequent steps. wiley-vch.de For a 1,12-diol like this compound, common protecting groups for alcohols can be employed. The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal.

Common protecting groups for alcohols include:

Silyl ethers: Such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), which offer varying degrees of stability.

Benzyl (Bn) ethers: Robust and can be removed by hydrogenolysis.

Acetals: Formed by reacting the diol with an aldehyde or ketone, such as a benzylidene acetal. wiley-vch.dechem-station.com

Given the distance between the two hydroxyl groups in a 1,12-diol, they are typically protected independently rather than forming a cyclic protecting group, which is more common for 1,2- and 1,3-diols. chem-station.com The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection of one hydroxyl group while the other remains protected. wiley-vch.de

Table 3: Common Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Introduction Reagent(s) | Deprotection Conditions |

| tert-Butyldimethylsilyl ether | TBDMS ether | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) |

| Benzyl ether | Bn ether | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) |

| Tetrahydropyranyl ether | THP ether | Dihydropyran, acid catalyst | Aqueous acid |

Chemical Reactivity and Transformations of Dodeca 2,10 Diene 1,12 Diol

Reactions Involving the Alkene Moieties of Dodeca-2,10-diene-1,12-diol

The two alkene units in this compound are the primary sites for a variety of addition and cyclization reactions. Their reactivity is influenced by their position within the carbon chain and the potential for intramolecular interactions.

The spatial arrangement of the two double bonds in this compound and its derivatives makes it a candidate for intramolecular cyclization reactions, leading to the formation of cyclic structures.

The oxidative cyclization of 1,n-dienes is a powerful method for synthesizing substituted cyclic ethers, particularly tetrahydrofuran (B95107) (THF) derivatives. This transformation is typically mediated by transition-metal-oxo species, such as those derived from osmium (OsO₄), ruthenium (RuO₄), and permanganate (B83412) (KMnO₄). thieme-connect.comresearchgate.net The reaction proceeds stereospecifically, where the stereochemistry of the starting alkene dictates the stereochemistry of the resulting diol moieties in the cyclic product. mdpi.com For a 1,5-diene system, these reagents can facilitate a tandem oxidation-cyclization cascade to produce a 2,5-disubstituted THF-diol. researchgate.net

While specific studies on this compound are not extensively documented, its 1,9-diene structure (considering the eight-carbon separation between the double bonds) suggests that it would not undergo a direct intramolecular oxidative cyclization to a single large ring. However, derivatives of this diol, or related polyenes, can undergo sequential cyclizations. For example, the ruthenium-catalyzed oxidation of a (E,Z,E)-dodeca-2,6,10-trien-1,12-diol derivative resulted in monocyclization, highlighting that the stereochemistry and spacing of the double bonds are critical for multiple ring-closing events. thieme-connect.com It is proposed that such reactions proceed via a [3+2] cycloaddition of a metal-oxo species to one double bond, followed by interception by the second double bond. thieme-connect.com

Table 1: Reagents for Oxidative Cyclization of Dienes

| Catalyst/Reagent | Typical Outcome | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Can yield tetrahydrofuran-diols, often with cis-stereochemistry on the newly formed C-O bonds. | thieme-connect.com |

| Osmium Tetroxide (OsO₄) | Catalyzes the formation of cis-tetrahydrofurans from 1,5-diene-derived diols. | thieme-connect.commdpi.com |

| Ruthenium Tetroxide (RuO₄) | Highly efficient for oxidative cyclization of 1,5-dienes to cis-2,5-disubstituted tetrahydrofurans. | researchgate.netlookchem.com |

Ring-closing metathesis (RCM) is a prominent reaction in organic synthesis used to form unsaturated rings of various sizes, including macrocycles. wikipedia.org The reaction, typically catalyzed by ruthenium complexes like Grubbs' catalysts, involves the intramolecular reaction of a molecule containing two terminal alkenes to form a cycloalkene and volatile ethylene. wikipedia.orgutc.edu

For a linear diene like this compound, a direct intramolecular RCM is not possible. However, if the two hydroxyl groups are tethered together by a suitable linker molecule, the resulting diester or diether becomes a precursor for a macrocyclic RCM reaction. This strategy has been employed to synthesize macrocyclic dienediynes. spbu.ru The success of such a macrocyclization depends on factors like the length and flexibility of the tether and the reaction conditions, which are optimized to favor the intramolecular cyclization over intermolecular polymerization. A related reaction, ring-opening cross-metathesis (ROCM) of cyclooctene (B146475) with methyl acrylate, has been shown to produce dimethyl dodeca-2,10-dienedioate, a derivative of the title compound, demonstrating the amenability of this carbon skeleton to metathesis reactions. caltech.edu

Table 2: Common Catalysts for Ring-Closing Metathesis

| Catalyst Name | Description | Reference |

|---|---|---|

| Grubbs' Catalyst (1st Gen) | Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium. Effective for a wide range of RCM reactions. | caltech.edu |

| Grubbs' Catalyst (2nd Gen) | Features an N-heterocyclic carbene (NHC) ligand, offering higher activity and stability. | spbu.ru |

| Hoveyda-Grubbs Catalyst | Modified Grubbs' catalysts with a chelating isopropoxybenzylidene ligand, known for enhanced stability. | wikipedia.org |

The double bonds of this compound can be fully or partially reduced through catalytic hydrogenation. The choice of catalyst and reaction conditions determines the final product.

Complete saturation of the alkene moieties yields Dodecane-1,12-diol. This transformation is typically achieved using heterogeneous catalysts such as palladium on charcoal (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. rsc.org For instance, the catalytic hydrogenation of related diacetylenic diols over a 5% palladised charcoal catalyst has been shown to produce the corresponding saturated diols in good yield. rsc.org

Selective reduction is more challenging. The synthesis of this compound often starts from Dodeca-2,10-diyn-1,12-diol. The partial hydrogenation of this diyne precursor using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/PbO₂), stereoselectively produces the (Z,Z)-alkene isomers. vulcanchem.com This implies that selective reduction of one of the two double bonds in the diene would require careful control of stoichiometry and reaction conditions or the use of a chemoselective catalyst system.

Table 3: Hydrogenation Conditions for Dienes and Diols

| Reaction | Catalyst | Product | Reference |

|---|---|---|---|

| Full Hydrogenation | Palladium on Charcoal (Pd/C), H₂ | Dodecane-1,12-diol | rsc.org |

| Semihydrogenation (of precursor) | Lindlar's Catalyst, H₂ | (Z,Z)-Dodeca-2,10-diene-1,12-diol | vulcanchem.com |

| Selective Reduction | Diimide (N₂H₂) | Monoene (potential) | mdpi.com |

The electron-rich double bonds of this compound are susceptible to attack by electrophiles. In the case of non-conjugated dienes such as this, electrophilic addition is expected to occur independently at each double bond, following Markovnikov's rule where applicable. jiwaji.edu For example, reaction with hydrogen halides (H-X) or halogens (X₂) would lead to the corresponding halo-substituted dodecanediols. The addition of bromine (Br₂), for instance, would proceed via a cyclic bromonium ion intermediate, typically resulting in anti-addition of the bromine atoms across the double bond. jiwaji.edu

Radical additions to the double bonds can also occur, often initiated by radical generators or light. These reactions proceed via a radical chain mechanism and can lead to anti-Markovnikov products where terminal addition of the radical species is favored. While specific studies on radical additions to this compound are limited, the general principles of alkene reactivity suggest its capability to participate in such transformations. wikipedia.org Iron-catalyzed cross-coupling reactions of dienol phosphates with Grignard reagents, which can involve radical pathways, have been used to efficiently generate terminal conjugated dienes. acs.org

Oxidative Cyclization Pathways of Dienes and Dienediols

Catalytic Hydrogenation and Selective Reduction Chemistry of the Double Bonds

Reactions Involving the Hydroxyl Moieties of this compound

The two terminal primary hydroxyl groups are versatile handles for a wide range of functional group transformations, including oxidation, esterification, and conversion to leaving groups.

One of the most common transformations is esterification. The diol can react with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding diesters. This reaction is fundamental to its use as a monomer in step-growth polymerization to produce polyesters. For the synthesis of macrocycles, an intermolecular cyclocondensation with a dicarboxylic acid can be employed. This has been demonstrated with similar α,ω-alka-nZ,(n+4)Z-dienediols, which react with aromatic dicarboxylic acids in the presence of coupling agents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 4-Dimethylaminopyridine (B28879) (DMAP) to form large macrodiolide rings. mdpi.comresearchgate.net

The hydroxyl groups can also be converted into good leaving groups for subsequent nucleophilic substitution reactions. For example, reaction with phosphorus tribromide (PBr₃) can convert the diol into the corresponding 1,12-dibromododeca-2,10-diene, a reaction demonstrated on the precursor Dodeca-2,10-diyn-1,12-diol. rsc.org This dibromide can then serve as an electrophile in reactions with nucleophiles to further elongate the carbon chain or introduce other functionalities.

Table 4: Representative Reactions of the Hydroxyl Groups

| Reagent(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Dicarboxylic Acid, EDC, DMAP | Intermolecular Esterification | Macrocyclic Diolide | mdpi.comresearchgate.net |

| Acetic Anhydride (B1165640), Pyridine | Esterification | Diacetate Ester | vulcanchem.com |

| Phosphorus Tribromide (PBr₃) | Nucleophilic Substitution | 1,12-Dibromide | rsc.org |

| Dess-Martin Periodinane | Oxidation | Dialdehyde (B1249045) | spbu.ru |

Esterification and Etherification Reactions of Primary Alcohols

In principle, the primary hydroxyl groups of this compound are susceptible to standard esterification and etherification reactions. Esterification could be achieved by reacting the diol with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically in the presence of an acid catalyst. evitachem.comvulcanchem.com For instance, acetylation with acetic anhydride is a plausible transformation. vulcanchem.com Similarly, etherification could proceed via reactions like the Williamson ether synthesis.

Research on analogous long-chain unsaturated diols, such as dodeca-4Z,8Z-dienediol, has shown that intermolecular condensation with dicarboxylic acids can be mediated by reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of 4-dimethylaminopyridine (DMAP) to form macrocyclic lactones. researchgate.netresearchgate.net However, no specific studies have applied these methods to this compound, and therefore, no empirical data on yields or reaction specifics are available.

Table 1: Hypothetical Esterification and Etherification Reactions of this compound (Note: The following table is based on general chemical principles and not on published experimental data for the specific compound.)

| Reaction Type | Reagents | Expected Product |

| Esterification | Acetic Anhydride, Pyridine | Dodeca-2,10-diene-1,12-diyl diacetate |

| Etherification | Sodium Hydride, Methyl Iodide | 1,12-Dimethoxydodeca-2,10-diene |

Selective Oxidation Reactions of the Terminal Hydroxyl Groups

The selective oxidation of the primary hydroxyl groups of this compound to either the corresponding dialdehyde (12-oxododeca-2,10-dienal) or dicarboxylic acid (dodeca-2,10-dienedioic acid) is theoretically feasible. Common oxidizing agents for primary alcohols include pyridinium (B92312) chlorochromate (PCC) for aldehydes and stronger oxidants like potassium permanganate or Jones reagent for carboxylic acids.

The challenge in such reactions lies in achieving selectivity for the hydroxyl groups without affecting the carbon-carbon double bonds. The literature on the oxidation of other diene-diols suggests that careful selection of the oxidizing agent and reaction conditions is crucial to prevent unwanted side reactions like oxidative cleavage of the double bonds. vulcanchem.com Without specific experimental validation for this compound, any proposed protocol remains speculative.

Table 2: Plausible Selective Oxidation Reactions of this compound (Note: This table is illustrative and not based on specific experimental outcomes for the title compound.)

| Target Product | Potential Oxidizing Agent | Potential Reaction Conditions |

| Dodeca-2,10-dien-1,12-dial | Pyridinium chlorochromate (PCC) | Dichloromethane, Room Temperature |

| Dodeca-2,10-dienedioic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temperature |

Tandem and Cascade Reactions Utilizing the Bifunctional Nature of this compound

The arrangement of two hydroxyl groups and two double bonds in this compound makes it a potential candidate for tandem or cascade reactions, where multiple bonds are formed in a single synthetic operation. For example, intramolecular reactions such as ring-closing metathesis could potentially be employed to form cyclic structures. vulcanchem.com Oxidative cyclization of other 1,n-dienes has been shown to yield tetrahydrofuran derivatives, a reaction that could theoretically be applied to this compound, although the presence of the terminal alcohols would add complexity. thieme-connect.com

These complex transformations are highly dependent on the substrate's specific geometry and electronic properties. The lack of published research on this compound in this context means that the feasibility and outcomes of such cascade reactions are unknown.

Stereochemical Investigations of Dodeca 2,10 Diene 1,12 Diol and Its Derivatives

Analysis of Geometric Isomerism in the Dodeca-2,10-diene Framework (E/Z Configurations)

The nomenclature of these isomers clearly defines the stereochemistry at each double bond. For instance, (2Z,10Z)-dodeca-2,10-diene-1,12-diol indicates that both double bonds have the Z configuration. The separation and identification of these geometric isomers can be challenging. While gas chromatography (GC) may show slight differences in elution times with the (E)-isomers often eluting slightly faster than the corresponding (Z)-isomers, their peaks can significantly overlap. tandfonline.com High-performance liquid chromatography (HPLC) with an ODS column has proven more effective in completely separating geometric isomers of similar diene systems. tandfonline.com

The stereochemical configuration of the double bonds is a crucial factor in certain chemical reactions. For example, in ruthenium-catalyzed oxidative cyclization of a triene containing a central Z-configured double bond, the reaction stops after the first cyclization step, highlighting the influence of the double bond's geometry on the reaction's progress. thieme-connect.com

Table 1: Possible Geometric Isomers of Dodeca-2,10-diene-1,12-diol

| Isomer Configuration | Description |

| (2E,10E)-dodeca-2,10-diene-1,12-diol | Both double bonds have the E (trans) configuration. |

| (2Z,10Z)-dodeca-2,10-diene-1,12-diol | Both double bonds have the Z (cis) configuration. |

| (2E,10Z)-dodeca-2,10-diene-1,12-diol | The double bond at C2 is E and at C10 is Z. |

| (2Z,10E)-dodeca-2,10-diene-1,12-diol | The double bond at C2 is Z and at C10 is E. |

Chirality Introduction and Control in Stereoselective Transformations of Dienediol Systems

The introduction of chirality into dienediol systems like this compound is a key focus in stereoselective synthesis. The hydroxyl groups and the carbon atoms of the double bonds can serve as handles for introducing stereocenters.

One common strategy involves the use of chiral catalysts or reagents to control the stereochemical outcome of a reaction. For example, the Sharpless asymmetric dihydroxylation allows for the regio- and enantioselective synthesis of diols from 1,5-dienes, which can then be used to produce enantiopure tetrahydrofuran (B95107) products. thieme-connect.com The enantiomeric purity of the starting material is maintained throughout the cyclization process. thieme-connect.com

Another approach is the use of chiral auxiliaries. Derivatization of a diene with a chiral auxiliary, such as (2R)-10,2-camphorsultam, can lead to the formation of a single detectable diastereomer in subsequent reactions like oxidative cyclization. thieme-connect.com

The development of synthetic routes that allow for the creation of specific enantiomers is also of significant interest. By reversing the sequence of Grignard additions, it is possible to synthesize both enantiomers of a chiral diol from the same starting material. unine.ch

Diastereoselective and Enantioselective Synthetic Strategies for this compound Derivatives

The synthesis of specific diastereomers and enantiomers of this compound derivatives is crucial for investigating their potential applications. Various stereoselective synthetic strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

Highly diastereo- and enantioselective synthesis of related syn-1,2-diol derivatives has been achieved through asymmetric transfer hydrogenation via dynamic kinetic resolution. nih.gov This method can generate two adjacent stereogenic centers with excellent diastereoselectivity (up to 99/1) and enantioselectivity (up to 99%). nih.gov

Catalytic homo-cyclomagnesiation of 1,2-dienes, known as the Dzhemilev reaction, is a key step in the stereoselective synthesis of various unsaturated diols, including those with a 1Z,5Z-diene fragment. mdpi.comresearchgate.net This method has been used to prepare α,ω-alka-nZ,(n+4)Z-dienediols with high stereoselectivity (>98%). researchgate.netnih.gov These diols can then be used in subsequent reactions, such as intermolecular cyclocondensation, to produce macrocyclic compounds. mdpi.comnih.gov

The choice of catalyst can significantly influence the stereochemical outcome. For instance, Hf(OTf)4-catalyzed intermolecular esterification has been used for the stereoselective synthesis of macrodiolides. researchgate.net Similarly, osmium tetroxide-catalyzed oxidative cyclization of 1,2-diols derived from 1,5-dienes leads to the formation of cis-tetrahydrofuran-diols. thieme-connect.com

Table 2: Examples of Stereoselective Syntheses in Related Diene Systems

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Reference |

| Asymmetric Transfer Hydrogenation | Ruthenium-based catalyst | Diastereoselectivity up to 99/1, Enantioselectivity up to 99% | nih.gov |

| Catalytic Homo-cyclomagnesiation | Cp2TiCl2 | >98% stereoselectivity for Z,Z-dienes | nih.gov |

| Intermolecular Cyclocondensation | Hf(OTf)4 | >98% stereoselectivity | researchgate.net |

| Oxidative Cyclization | Osmium tetroxide | Stereospecific formation of cis-tetrahydrofuran-diols | thieme-connect.com |

Derivatization and Polymeric Applications of Dodeca 2,10 Diene 1,12 Diol

Synthesis of Macrocyclic Compounds from Dodeca-2,10-diene-1,12-diol Precursors

The unique structural features of this compound and its derivatives make them ideal starting materials for the synthesis of macrocyclic compounds. These large-ring structures are of significant interest due to their presence in numerous biologically active natural products and their applications in supramolecular chemistry and materials science. mdpi.com

Lactonization and Cyclocondensation Reactions to Form Macrodiolides and Macrolactones

Macrodiolides and macrolactones, which are macrocycles containing one or more ester linkages, can be synthesized from this compound and its derivatives through lactonization and cyclocondensation reactions.

One key strategy involves the intermolecular cyclocondensation of α,ω-alka-nZ,(n+4)Z-dienediols, such as (4Z,8Z)-dodeca-4,8-diene-1,12-diol, with dicarboxylic acids. researchgate.netnih.gov For instance, the reaction of (4Z,8Z)-dodeca-4,8-diene-1,12-diol with aromatic dicarboxylic acids, mediated by reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), yields polyaromatic macrolactones with a 1Z,5Z-diene moiety. nih.govnih.gov This method has been successful in producing previously unknown unsaturated polyaromatic macrolactones in yields ranging from 48% to 71% with high stereoselectivity (>98%). nih.gov The yields of these reactions are influenced by the chain length of both the diol and the dicarboxylic acid, with longer chains generally leading to higher yields. nih.govnih.gov

Another approach is the direct intermolecular cyclocondensation of dienedioic acids with diene diols. For example, new tetraenoic macrodiolides have been synthesized from 1,14-tetradeca-5Z,9Z-dienoic acid and various α,ω-alka-nZ,(n+4)Z-dienediols, including (4Z,8Z)-dodeca-4,8-diene-1,12-diol, using hafnium(IV) triflate as a catalyst. mdpi.comsciforum.netsciprofiles.com This method has proven effective for creating macrodiolides with two 1Z,5Z-diene fragments. mdpi.comsciprofiles.com The reaction conditions, such as catalyst concentration and reaction time, have been optimized to achieve high yields. For the reaction between (4Z,8Z)-dodeca-4,8-diene-1,12-diol and (4Z,8Z)-dodeca-4,8-diene-dioic acid, a 5 mol% catalyst concentration at a reactant concentration of [5 mM] in boiling toluene (B28343) for 16 hours resulted in a 74% yield of the corresponding macrodiolide. mdpi.comnih.gov

The synthesis of these macrocyclic compounds is significant as many have shown promising biological activities, including antitumor properties. mdpi.comresearchgate.net The presence of the cis,cis-1,5-diene moiety within the macrocyclic structure is believed to contribute to this activity. nih.gov

Preparation of Novel Polymer Architectures Incorporating this compound Moieties

The bifunctionality of this compound allows for its incorporation into polymers through either its alkene or diol functional groups, leading to the creation of novel polymer architectures with potentially unique properties.

Polymerization via Alkene Functionalities in the Main Chain or Side Chains

The two double bonds in this compound can participate in various polymerization reactions. For instance, cross-metathesis reactions using catalysts like Grubbs catalyst can lead to the formation of cyclic or polymeric structures. vulcanchem.com The alkene functionalities can also be targeted for other polymerization methods common for unsaturated monomers.

Polymerization via Diol Functionalities (e.g., Polycondensation)

The terminal hydroxyl groups of this compound are readily available for polycondensation reactions. Esterification of the diol with dicarboxylic acids or their derivatives, such as acyl chlorides, can produce polyesters. vulcanchem.com This type of step-growth polymerization can lead to the formation of hyperbranched polymers or dendrimers when reacted with suitable diacids. vulcanchem.com The resulting polymers would feature the dodeca-2,10-diene moiety as a repeating unit within the polymer backbone, influencing the material's flexibility, hydrophobicity, and potential for further modification through the remaining double bonds.

Exploration of this compound as a Key Building Block in Natural Product and Complex Molecule Synthesis

This compound and its isomers serve as valuable and versatile building blocks in the total synthesis of natural products and other complex organic molecules. The defined stereochemistry and functionality of these diene-diols allow for their strategic incorporation into intricate molecular frameworks.

One significant application is in the synthesis of Annonaceous acetogenins, a class of natural products known for their potent biological activities. The core structures of many of these compounds feature tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings. Oxidative cyclization of 1,5-dienes, which can be derived from precursors like this compound, is a key strategy for constructing these cyclic ether systems. mdpi.com For example, the permanganate-promoted oxidative cyclization of geranyl benzoate (B1203000) has been optimized to produce THF diols in good yields. soton.ac.uk This methodology can be applied to dienes with various substitution patterns to create the stereochemically complex cores of acetogenins. mdpi.com

Furthermore, derivatives of this compound are utilized in the synthesis of macrocyclic compounds with potential antitumor properties. The synthesis of tetraene macrodiolides, which contain two 1Z,5Z-diene fragments, has been achieved through the intermolecular cyclocondensation of α,ω-alka-nZ,(n+4)Z-dienediols and α,ω-alka-nZ,(n+4)Z-dienedioic acids. mdpi.com The dienediol and dienedioic acid precursors are synthesized via the catalytic homo-cyclomagnesiation of oxygen-containing 1,2-dienes. mdpi.comnih.gov These complex macrodiolides have demonstrated significant cytotoxic activity against various cancer cell lines. mdpi.com

The ability to synthesize complex molecules from simpler, well-defined building blocks like this compound is a cornerstone of modern organic synthesis. The development of new synthetic methods and strategies continues to expand the utility of this versatile diene-diol in accessing novel and biologically important molecules.

Computational and Mechanistic Studies on Dodeca 2,10 Diene 1,12 Diol Systems

Quantum Chemical Calculations for Conformational Analysis and Molecular Stability

The molecular structure of Dodeca-2,10-diene-1,12-diol is characterized by a twelve-carbon backbone with two hydroxyl (-OH) groups at the termini and two carbon-carbon double bonds at the C2 and C10 positions. This structure allows for a multitude of possible three-dimensional arrangements, or conformations, due to rotation around its numerous single bonds. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for exploring this complex conformational landscape.

These calculations determine the potential energy surface of the molecule, identifying low-energy, stable conformers and the energy barriers between them. For a long-chain diol, the key parameters influencing stability are the dihedral angles along the carbon backbone and the orientation of the terminal hydroxyl groups, which can participate in intramolecular hydrogen bonding.

Table 1: Representative Conformational Parameters for a Long-Chain Diol System This table illustrates the types of data obtained from quantum chemical calculations for analyzing the stability of different conformers. The values are representative for a flexible diol system.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Intramolecular H-Bond (O-H···O) |

| Extended Anti | C3-C4-C5-C6 ≈ 180° | 0.00 (Reference) | No |

| Folded Gauche | C5-C6-C7-C8 ≈ ±60° | +0.6 - +0.9 | Possible |

| Hairpin | Multiple Gauche Torsions | > +2.0 | Yes (Favorable) |

The calculations can also provide insights into the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO is typically localized around the electron-rich double bonds and oxygen atoms, while the LUMO is distributed along the σ-antibonding network of the carbon chain. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Mechanistic Elucidation of Novel Reactions Involving this compound

The presence of both diene and diol functionalities makes this compound a versatile substrate for various chemical transformations. Mechanistic studies, often combining experimental work with computational modeling, are essential for understanding and optimizing these reactions. A particularly well-studied reaction for analogous 1,5-diene systems is metal-mediated oxidative cyclization to form substituted tetrahydrofuran (B95107) (THF) rings, which are common motifs in bioactive natural products. rsc.org

Oxidative Cyclization: Transition-metal–oxo species, such as those derived from Ruthenium (Ru), Osmium (Os), or Permanganate (B83412) (Mn), can catalyze the oxidative cyclization of dienes. rsc.orgwiley.com DFT simulations on Ru-catalyzed oxidative cyclization of 1,5-dienes reveal a detailed catalytic cycle. rsc.org The mechanism is believed to proceed through the interaction of the metal-oxo species with one of the double bonds to form a metal(VI) glycolate (B3277807) intermediate. rsc.org This is followed by an intramolecular cyclization onto the second double bond, forming the THF ring and a Ru(IV) THF-diolate, which is then hydrolyzed to release the final THF-diol product. rsc.org The co-oxidant, such as NaIO₄, plays a critical role not only in regenerating the catalyst but also in the cyclization and product-release steps. rsc.org The stereochemistry of the final product is highly dependent on the geometry of the starting diene. bohrium.com

Palladium-Catalyzed Cascade Reactions: Novel palladium-catalyzed cascade reactions have been developed for linear diene-diol substrates to create complex bicyclic ethers. rsc.org These reactions can employ a Pd redox-relay strategy that connects an initial oxypalladation cyclization with a subsequent π-allyl-Pd cyclization at a distant site. rsc.org A key mechanistic feature of this process is the reversibility of the initial cyclization, which allows an equilibrium to be established. rsc.org The final, irreversible π-allyl-Pd cyclization ultimately controls the stereochemistry of the ring fusion, leading to cis-fused products with high diastereoselectivity. rsc.org

Ruthenium-Catalyzed Transfer Hydrogenative Cycloadditions: In another novel transformation, ruthenium(0) catalysts can facilitate the cycloaddition of diols with cyclic dienes. nih.gov The proposed mechanism involves the initial dehydrogenation of the diol to form a vicinal dicarbonyl species. nih.gov This intermediate then undergoes oxidative coupling with the catalyst and the diene to form a ruthenacyclic intermediate, which, after a series of steps, delivers the final cycloadduct. nih.gov

Table 2: Mechanistic Overview of Novel Reactions for Diene-Diol Systems

| Reaction Type | Catalyst/Reagents | Key Mechanistic Steps | Product Type |

|---|---|---|---|

| Ru-Catalyzed Oxidative Cyclization | RuO₄ (cat.), NaIO₄ | Formation of Ru(VI) glycolate; Intramolecular [3+2] cycloaddition; Hydrolysis. rsc.org | Tetrahydrofuran-diol |

| Pd-Catalyzed Cascade Cyclization | PdCl₂, Benzoquinone | Reversible oxypalladation; Pd redox-relay; Irreversible π-allyl-Pd cyclization. rsc.org | Bicyclic Ether |

Molecular Modeling and Simulation of this compound Interactions in Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecular subunits held together by non-covalent interactions. ethernet.edu.et The structure of this compound, with its two terminal hydrogen-bonding hydroxyl groups and a flexible, lipophilic chain, makes it an excellent building block for creating large, ordered supramolecular assemblies.

Hydrogen-Bonded Networks: The terminal diol groups are capable of forming strong, directional hydrogen bonds. ethernet.edu.etcdnsciencepub.com Molecular modeling can simulate how these molecules might self-assemble. In the solid state, such diols often form extended hydrogen-bonded networks, creating tapes or sheets. acs.org In the presence of complementary molecules, such as diamines, specific molecular recognition can occur, leading to the formation of predictable, co-crystalline structures like helical assemblies. cdnsciencepub.com

Macrocycle Formation: this compound can serve as a flexible precursor for the synthesis of macrocycles, a key component of host-guest chemistry. Research on the closely related isomer, 1,12-dodeca-4Z,8Z-dienediol, has shown its utility in forming large polyaromatic macrolactones through intermolecular cyclocondensation with aromatic dicarboxylic acids. mdpi.com Molecular modeling helps predict the likely conformations of these large rings and their ability to encapsulate guest molecules. The flexibility of the dodecadiene chain is critical in allowing the molecule to adopt the necessary conformation to facilitate ring closure.

Self-Assembled Channels in Membranes: Functional supramolecular systems can be designed to operate within lipid bilayers. Bis-diols with structures analogous to this compound have been shown to self-assemble via hydrogen bonds into tubular, barrel-rosette type ion channels. nih.gov Simulations of these assemblies show how the lipophilic carbon chains anchor the structure within the membrane, while the polar hydroxyl groups line the interior of the channel, facilitating the transport of ions or water across the membrane. nih.gov The specific length and unsaturation of the C12 chain in this compound would influence the thickness of the membrane it could span and the packing of the assembled channels.

Table 3: Potential Supramolecular Assemblies Involving this compound

| Assembly Type | Interacting Partner(s) | Primary Driving Force(s) | Potential Function |

|---|---|---|---|

| Co-crystal | Diamines | Intermolecular Hydrogen Bonding cdnsciencepub.com | Chiral Recognition, Materials Science |

| Macrodiolide | Dicarboxylic Acids | Covalent Bond Formation (Esterification) mdpi.com | Host-Guest Chemistry, Molecular Sensing |

Analytical and Characterization Advances in Dienediol Chemistry

Application of Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., 2D NMR, High-Resolution Mass Spectrometry)

The unambiguous determination of the molecular structure of dodeca-2,10-diene-1,12-diol relies on the synergistic use of sophisticated spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this regard, providing detailed insights into the connectivity and elemental composition of the molecule.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy:

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for elucidating the complex structure of this compound. youtube.comsdsu.edunih.gov These experiments help to establish the bonding framework by revealing through-bond correlations between protons (¹H) and carbons (¹³C).

¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between the protons of the hydroxyl-bearing carbons (C1 and C12) and their adjacent olefinic protons (C2 and C11, respectively). Further correlations would be observed along the carbon chain, confirming the sequence of methylene (B1212753) groups.

¹H-¹³C HSQC: The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For instance, the signals of the hydroxymethyl protons would correlate with the C1 and C12 signals, while the olefinic protons would correlate with the C2, C3, C10, and C11 carbons.

¹H-¹³C HMBC: The HMBC experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting the different fragments of the molecule. sdsu.edu For example, the protons on C1 would show correlations to C2 and C3, and the protons on C12 would show correlations to C10 and C11, thus confirming the position of the double bonds relative to the terminal diols.

A hypothetical set of 2D NMR data for (2E,10E)-dodeca-2,10-diene-1,12-diol is presented in the table below, illustrating the expected correlations.

| Proton (¹H) | Carbon (¹³C) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) |

| H1 (δ ~4.1 ppm) | C1 (δ ~63 ppm) | H2 | C2, C3 |

| H2 (δ ~5.7 ppm) | C2 (δ ~129 ppm) | H1, H3 | C1, C3, C4 |

| H3 (δ ~5.6 ppm) | C3 (δ ~132 ppm) | H2, H4 | C1, C2, C4, C5 |

| H4 (δ ~2.0 ppm) | C4 (δ ~32 ppm) | H3, H5 | C2, C3, C5, C6 |

| H5-H8 (δ ~1.3-1.4 ppm) | C5-C8 (δ ~28-29 ppm) | H4, H6, H7, H9 | C4-C9 |

| H9 (δ ~2.0 ppm) | C9 (δ ~32 ppm) | H8, H10 | C7, C8, C10, C11 |

| H10 (δ ~5.6 ppm) | C10 (δ ~132 ppm) | H9, H11 | C8, C9, C11, C12 |

| H11 (δ ~5.7 ppm) | C11 (δ ~129 ppm) | H10, H12 | C9, C10, C12 |

| H12 (δ ~4.1 ppm) | C12 (δ ~63 ppm) | H11 | C10, C11 |

High-Resolution Mass Spectrometry (HRMS):

HRMS provides the exact mass of the parent ion, allowing for the determination of the molecular formula with high accuracy. uni-saarland.de For this compound (C₁₂H₂₂O₂), the expected exact mass would be used to confirm its elemental composition. Furthermore, the fragmentation pattern in the mass spectrum offers valuable structural information. nih.govwhitman.edu Under electron impact (EI) or electrospray ionization (ESI), the molecule would likely undergo characteristic fragmentations. researchgate.netmiamioh.edu

Key fragmentation pathways for long-chain diols often involve the loss of water (M-18), cleavage of the C-C bonds adjacent to the hydroxyl groups, and cleavages within the aliphatic chain. nih.govwhitman.edu The presence of double bonds influences the fragmentation, often leading to resonance-stabilized allylic cations.

| Ion | m/z (calculated) | Possible Fragmentation Pathway |

| [M]⁺ | 198.16198 | Molecular Ion |

| [M-H₂O]⁺ | 180.15142 | Loss of a water molecule |

| [M-2H₂O]⁺ | 162.14086 | Loss of two water molecules |

| [CₙH₂ₙ₋₁]⁺ | various | Cleavage along the alkyl chain |

| [CH₂=CH-CH₂OH]⁺ | 58.04186 | Cleavage at the allylic position |

Development of Chromatographic Methods for Isomer Separation and Purity Assessment

The synthesis of this compound can result in a mixture of geometric isomers (E/Z) and potentially positional isomers. The separation and quantification of these isomers are critical for ensuring the purity of the final product and are typically achieved using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC):

GC is a powerful technique for separating volatile compounds. For the analysis of long-chain diols like this compound, derivatization is often necessary to increase their volatility and thermal stability. researchgate.netsigmaaldrich.com Common derivatizing agents include silylating reagents (e.g., BSTFA, MTBSTFA) which convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. sigmaaldrich.comnih.gov

The separation of isomers on a GC column depends on the choice of the stationary phase. Non-polar columns (e.g., DB-5ms) separate based on boiling point, while more polar columns (e.g., those with polyethylene (B3416737) glycol phases) can offer better separation of isomers. uoguelph.ca The geometric isomers (EE, EZ, ZZ) of the derivatized diol will likely have slightly different retention times, allowing for their quantification.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound without derivatization. rsc.org The separation of geometric isomers of dienediols can be particularly challenging.

Reversed-phase HPLC with an ODS (octadecylsilyl) column is a common starting point. tandfonline.com However, for the effective separation of cis and trans isomers, specialized columns are often more effective. core.ac.uk Argentation chromatography, which utilizes a stationary phase impregnated with silver ions (e.g., silica (B1680970) gel with silver nitrate), is a powerful method for separating unsaturated compounds based on the number, position, and geometry of the double bonds. The π-electrons of the double bonds interact with the silver ions, leading to differential retention of the isomers.

The table below outlines a hypothetical set of chromatographic conditions for the separation of this compound isomers.

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |

| GC-MS | DB-5ms (30 m x 0.25 mm x 0.25 µm) | Helium | Mass Spectrometer | Purity assessment and identification of volatile impurities after derivatization. |

| HPLC | Silica gel-AgNO₃ (250 mm x 4.6 mm, 5 µm) | Hexane/Ethyl Acetate (B1210297) gradient | UV (210 nm) | Separation of E/Z geometric isomers. |

| Chiral HPLC | Chiral stationary phase (e.g., polysaccharide-based) | Hexane/Isopropanol | UV/Polarimeter | Separation of enantiomers if the molecule is chiral (e.g., for specific isomers). |

Future Research Directions and Synthetic Prospects

Development of Sustainable and Green Chemistry Approaches for Dodeca-2,10-diene-1,12-diol Synthesis

The future production of this compound and related long-chain diols is increasingly focused on green chemistry principles to mitigate environmental impact and move away from petrochemical dependency. Research in this area targets the use of renewable feedstocks and biocatalytic or environmentally benign catalytic systems.

One promising green approach involves the tandem self-metathesis and ester hydrogenation of renewable fatty acid methyl esters. rsc.org This method allows for the direct conversion of bio-based materials into long-chain α,ω-diols, with the potential to be adapted for the specific synthesis of unsaturated diols like this compound by carefully tuning the hydrogenation step. rsc.org Another avenue is the biosynthesis of long-chain diols using engineered microorganisms. mdpi.com For instance, the use of CYP153A monooxygenase and carboxylic acid reductase in E. coli has successfully produced 1,12-dodecanediol (B52552) from dodecanoic acid. mdpi.com Future work could focus on engineering metabolic pathways to introduce unsaturation at specific positions, leading to a direct biological route to the target diol. Microalgae such as Nannochloropsis species are also being investigated for their natural ability to produce long-chain alkyl diols, suggesting a potential pathway for sustainable production from phytoplankton. oup.comresearchgate.net

| Green Synthetic Approach | Catalyst/System | Typical Feedstock | Potential Advantage |

| Tandem Metathesis-Hydrogenation | Ruthenium Metathesis Catalysts | Renewable Fatty Acid Esters | Direct conversion from renewable sources; tunable selectivity for saturated or unsaturated products. rsc.org |

| Whole-Cell Biocatalysis | Engineered E. coli (e.g., with CYP153A) | Fatty Acids (e.g., Dodecanoic Acid) | Utilizes renewable feedstocks under mild, aqueous conditions; high specificity. mdpi.com |

| Algal Biosynthesis | Nannochloropsis spp. | CO2, Nutrients | Potentially highly sustainable production route using photosynthetic organisms. oup.comresearchgate.net |

| Chemo-enzymatic Synthesis | Lipases (e.g., CaLB) | Bio-derived Diacids and Diols | Mild reaction conditions; high selectivity and potential for creating polyesters. acs.org |

Exploration of New Catalytic Transformations of this compound in Organic Synthesis

The dual functionality of this compound—possessing both alkene and alcohol groups—opens up a wide array of possibilities for novel catalytic transformations. Future research will likely focus on leveraging these reactive sites to build molecular complexity in a controlled and efficient manner.

The diene moieties are prime targets for catalytic reactions. Cross-metathesis reactions using catalysts like Grubbs' catalyst could allow for the formation of cyclic compounds or the synthesis of complex polymers. vulcanchem.com A significant area for exploration is the oxidative cyclization of the diene system. Transition metal catalysts, such as those based on ruthenium or osmium, can mediate the cyclization of 1,5- and 1,6-dienes to form substituted tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings, respectively. thieme-connect.com Applying this methodology to this compound could yield novel polycyclic ether structures. Furthermore, titanium-catalyzed homo-cyclomagnesiation of related O-containing 1,2-dienes has been used to stereoselectively synthesize (Z,Z)-diene fragments, a technique that could be foundational in controlling the stereochemistry of this compound and its derivatives. researchgate.netnih.gov

| Reaction Type | Potential Catalyst System | Resulting Structure/Product | Significance |

| Oxidative Cyclization | RuO₄/NaIO₄ or OsO₄ | Tetrahydrofuran-diol derivatives | Access to complex polyether structures prevalent in natural products. thieme-connect.com |

| Cross-Metathesis | Grubbs' or Hoveyda-Grubbs' Catalysts | Cyclic structures or functionalized polymers | Creation of macrocycles or polymers with tunable properties. vulcanchem.com |

| Epoxidation | meta-chloroperbenzoic acid (mCPBA) | Bis-epoxides | Highly reactive intermediates for subsequent nucleophilic attack. vulcanchem.com |

| Esterification | Acyl Chlorides or Lipases | Polyesters | Synthesis of biodegradable polymers and functional materials. acs.orgvulcanchem.com |

| Macrolactonization | Hf(OTf)₄ or EDC/DMAP | Macrodiolides | Formation of large ring structures with potential biological activity. nih.govresearchgate.net |

Integration of this compound into Bio-inspired and Biomimetic Synthetic Pathways

The structure of this compound makes it an ideal synthon for bio-inspired and biomimetic chemistry, particularly in the construction of natural product analogs and complex macrocycles. The specific (Z,Z)-1,5-diene motif present in related isomers is a key pharmacophoric fragment in many biologically active molecules. researchgate.netacs.org

A major future direction is its use as a key building block in the synthesis of macrodiolides, which are known to possess potent antitumor properties. nih.gov Research has shown that macrocycles synthesized from related C12 and C14 (Z,Z)-dienedioic acids and dienediols can induce mitochondrial apoptosis in cancer cell lines. nih.govmdpi.com this compound could be used in intermolecular cyclocondensation reactions, catalyzed by agents like hafnium triflate or mediated by EDC/DMAP, to produce novel tetraene macrodiolides with potentially enhanced cytotoxic activity. nih.govresearchgate.net The elongated, flexible chain also mimics polyketide backbones, suggesting its potential as a precursor in the modular synthesis of macrolide antibiotic analogs. vulcanchem.com By serving as a surrogate for complex, multi-step natural biosynthetic pathways, the diol offers a more direct route to these valuable molecular architectures.

| Bio-inspired Target | Synthetic Strategy | Role of this compound | Potential Application |

| Tetraene Macrodiolides | Intermolecular Macrolactonization | Serves as the dienediol component, reacting with a dienedioic acid. nih.govmdpi.com | Antitumor agents that induce apoptosis in cancer cells. nih.gov |

| Macrolide Antibiotic Analogs | Modular Synthesis, Esterification | Provides the core C12 backbone, mimicking a polyketide chain. vulcanchem.com | Development of new antibiotic compounds. |

| Polyether Natural Product Analogs | Catalytic Oxidative Cyclization | Acts as the diene precursor for forming tetrahydrofuran rings. thieme-connect.com | Synthesis of complex molecules with potential biological activity. |

| Dendrimers | Step-growth Polymerization | Functions as a bifunctional monomer reacting with diacids. vulcanchem.com | Development of hyperbranched polymers with tunable solubility for drug delivery. |

Q & A

Q. What are the recommended safety protocols for handling Dodeca-2,10-diene-1,12-diol in laboratory settings?

- Methodological Answer : Follow GHS-compliant safety measures, including:

- Use of PPE (gloves, lab coat, goggles) and ventilation controls to avoid inhalation or skin contact .

- Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

- Storage at 2–8°C in sealed containers away from incompatible materials (strong acids/oxidizers) .

- Spill management using adsorbents (e.g., fine powder) and alcohol-based cleaning .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm diene and diol functional groups. For example, olefinic protons (δ 5.2–5.8 ppm) and hydroxyl protons (δ 1.5–2.5 ppm, broad) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (CHO, theoretical 196.15 g/mol) and fragmentation patterns .

- IR Spectroscopy : Detect O–H stretches (~3200–3600 cm) and C=C stretches (~1650 cm) .

Q. How can researchers design a reproducible synthesis route for this compound?

- Methodological Answer :

- Catalytic Conditions : Optimize Ru-complex catalysts (e.g., Grubbs-type) for stereoselective olefin metathesis, as demonstrated in diacetate derivatives .

- Byproduct Analysis : Monitor reaction progress via -NMR and GC-MS to identify side products (e.g., isomerization or over-reduction) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for isolation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in stereoselective transformations?

- Methodological Answer :

- DFT Calculations : Model transition states to predict regioselectivity in epoxidation or dihydroxylation reactions. Compare with experimental outcomes .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. THF) on reaction kinetics .

- Docking Studies : Explore host-guest interactions for applications in supramolecular catalysis .

Q. What strategies resolve contradictions in reported reactivity data under varying experimental conditions?

- Methodological Answer :

- Controlled Replication : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors .

- Cross-Validation : Compare results across techniques (e.g., kinetic assays vs. computational models) .

- Meta-Analysis : Use literature mining tools (e.g., SciFinder) to assess reproducibility trends and methodological biases .

Q. How can researchers design catalytic systems to enhance the enantioselectivity of this compound derivatives?

- Methodological Answer :

- Chiral Ligand Screening : Test phosphine or N-heterocyclic carbene (NHC) ligands with Ru or Pd catalysts .

- Kinetic Resolution : Use chiral auxiliaries or enzymes (e.g., lipases) to separate enantiomers .

- Crystallography : Solve X-ray structures of catalyst-substrate complexes to rationalize selectivity .

Q. What experimental controls are critical when studying the compound’s stability under oxidative or thermal stress?

- Methodological Answer :

- Accelerated Aging Studies : Expose samples to elevated temperatures (40–80°C) and monitor degradation via HPLC .

- Oxidative Stressors : Add HO or O and track peroxide formation via iodometric titration .

- Reference Standards : Include stable analogs (e.g., saturated diols) as negative controls .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer :

- Decoupling Experiments : Use - COSY or NOESY to resolve coupling between vicinal protons .

- Solvent Effects : Re-run NMR in deuterated DMSO to sharpen hydroxyl peaks .

- Theoretical Modeling : Compare experimental shifts with DFT-predicted chemical shifts .

Q. What statistical approaches are suitable for correlating structural modifications with biological activity in derivative studies?

- Methodological Answer :

- QSAR Modeling : Use partial least squares (PLS) regression to link substituent effects (e.g., logP, steric bulk) to bioactivity .

- Cluster Analysis : Group derivatives by functional groups and test activity via ANOVA .

- Dose-Response Curves : Fit IC data to Hill equations for potency comparisons .

Experimental Design and Reporting

Q. How to structure a research manuscript on this compound to meet rigorous journal standards?

- Methodological Answer :

- Materials & Methods : Detail catalyst preparation, reaction conditions, and purity validation (e.g., ≥95% by HPLC) .

- Results : Use tables to compare yields, selectivity, and spectroscopic data across conditions (Example Table 1) .

- Discussion : Address limitations (e.g., scalability) and propose mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.